Cyclopropyl 4-(piperidinomethyl)phenyl ketone
Overview
Description
Cyclopropyl 4-(piperidinomethyl)phenyl ketone is a synthetic organic compound that belongs to the family of ketones It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a piperidinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 4-(piperidinomethyl)phenyl ketone can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl phenyl ketone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Another approach involves the use of samarium(II) diiodide (SmI2) as a reducing agent to couple cyclopropyl ketones with alkynes. This method has been shown to be effective in producing a variety of cyclopropyl-substituted ketones, including this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and cost associated with the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 4-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cyclopropyl and piperidinomethyl groups, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Cyclopropyl 4-(piperidinomethyl)phenyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl 4-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity to target molecules. The piperidinomethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl phenyl ketone: Similar in structure but lacks the piperidinomethyl group, which can affect its reactivity and applications.
Piperidinomethyl phenyl ketone:
Uniqueness
Cyclopropyl 4-(piperidinomethyl)phenyl ketone is unique due to the combination of the cyclopropyl and piperidinomethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
cyclopropyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(15-8-9-15)14-6-4-13(5-7-14)12-17-10-2-1-3-11-17/h4-7,15H,1-3,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSDKFTIIKPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642719 | |
Record name | Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-71-8 | |
Record name | Cyclopropyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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